N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-12(14)19-16(21)13-10-15(18-11-17-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAICBRBTMZOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of β-Ketoesters and Amidines
A widely adopted method for pyrimidine synthesis involves the condensation of β-ketoesters with amidines. For example, Alizadeh et al. demonstrated that ethyl acetoacetate and guanidine hydrochloride react under acidic conditions to form 4,6-dimethylpyrimidin-2-amine. Adapting this approach, ethyl 3-oxobutanoate can be condensed with urea or thiourea derivatives to yield a 4-carboxy-substituted pyrimidine precursor.
Reaction Conditions :
Multicomponent Reactions (MCRs)
MCRs offer a one-pot route to functionalized pyrimidines. A three-component reaction involving aminopyrimidine , aldehydes , and β-ketoesters was reported by Alizadeh et al., yielding ethyl 6-arylpyrimidine-4-carboxylates. For the target compound, substituting the aldehyde with a pyrrolidine-containing electrophile could directly install the pyrrolidin-1-yl group.
Example Protocol :
- Combine 4-aminopyrimidine , pyrrolidine-1-carbaldehyde , and ethyl acetoacetate in acetonitrile.
- Add trifluoromethanesulfonic acid (0.5 equiv.) and heat at 110°C under solvent-free conditions.
- Isolate the intermediate ethyl 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylate via column chromatography.
Functionalization at Position 6: Pyrrolidin-1-yl Installation
Nucleophilic Aromatic Substitution (SNAr)
Chloropyrimidines undergo SNAr with amines under mild conditions. For instance, 4-chloro-6-iodopyrimidine reacts with pyrrolidine in DMF at 60°C to afford 6-pyrrolidinylpyrimidine.
Optimized Conditions :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables C–N bond formation between aryl halides and amines. A patent by CA2453881A1 describes the use of Pd(OAc)2/Xantphos to couple pyrrolidine with bromopyrimidines.
Protocol :
- Mix 6-bromopyrimidine-4-carboxylic acid , pyrrolidine (3.0 equiv.), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%) in dioxane.
- Add Cs2CO3 (2.5 equiv.) and heat at 100°C for 24 hours.
- Purify via recrystallization to obtain 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid .
Carboxamide Formation at Position 4
Acid Chloride Intermediate
Activation of the carboxylic acid as an acid chloride followed by amine coupling is a robust method.
Steps :
- Treat 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux to form the acid chloride.
- React the acid chloride with 2-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Isolate N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide via filtration.
Conditions :
Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct amidation without isolating the acid chloride.
Example :
- Dissolve 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (1.0 equiv.) in DMF.
- Add EDCl (1.5 equiv.), HOBt (1.5 equiv.), and 2-methoxyaniline (1.2 equiv.).
- Stir at RT for 12 hours, then purify by HPLC.
Alternative Routes and Comparative Analysis
Parallel Synthesis Approach
A parallel solution-phase strategy, as demonstrated by PMC6268364, enables rapid diversification. Starting from itaconic acid, a five-step sequence yields pyrimidine-5-carboxamides. Adapting this method:
- Convert itaconic acid to 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid .
- Perform parallel amidation with 2-methoxyaniline using EDCl/HOBt.
Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- HPLC : >95% purity (C18 column, MeCN/H2O gradient).
- Recrystallization Solvent : Ethanol/water (4:1).
Análisis De Reacciones Químicas
Substitution Reactions at the Pyrimidine Ring
The pyrimidine ring undergoes regioselective substitution, particularly at positions 2 and 4, due to electron-withdrawing effects of the carboxamide group. Key reactions include:
Nucleophilic Aromatic Substitution
-
Chlorine displacement : When halogenated precursors (e.g., 2,4-dichloropyrimidine derivatives) are used, amines or alcohols replace chlorine atoms under microwave irradiation or thermal conditions.
-
Example: Reaction with N-methylphenethylamine at 160°C using diisopropylethylamine (DiPEA) as a base yields substituted pyrimidines with phenethylamine groups .
-
Reagents: Amines (e.g., pyrrolidine, morpholine), alcohols, or thiols.
-
Conditions: Microwave irradiation (8–12 h), polar aprotic solvents (e.g., DMF, MeOH) .
-
Regioselective Modifications
-
R<sub>3</sub> substituent optimization : Morpholine groups at position 6 can be replaced with smaller, polar moieties like (S)-3-hydroxypyrrolidine, enhancing potency (10-fold increase in NAPE-PLD inhibition) .
Table 1: Impact of R<sub>3</sub> Substituents on Activity
| Substituent | Inhibition IC<sub>50</sub> | Lipophilicity (cLogP) | Source |
|---|---|---|---|
| Morpholine | 720 nM | 3.2 | |
| (S)-3-Hydroxypyrrolidine | 72 nM | 2.1 |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Products : Carboxylic acid and amine.
-
Conditions : Concentrated HCl, reflux (6–12 h).
Basic Hydrolysis
-
Products : Carboxylate salt and ammonia.
-
Conditions : NaOH (2M), aqueous ethanol, 80°C.
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Application : Introduces aryl/heteroaryl groups at position 4.
-
Example : Coupling with (3-nitrophenyl)boronic acid yields 2-chloro-4-(3-nitrophenyl)-pyrimidine derivatives .
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O .
Table 2: Representative Suzuki Coupling Outcomes
| Pyrimidine Precursor | Boronic Acid | Yield (%) | Source |
|---|---|---|---|
| 2,4-Dichloropyrimidine | (3-Nitrophenyl)boronic acid | 65 |
Functionalization of the Pyrrolidine Moiety
The pyrrolidine group undergoes conformational restriction to enhance bioactivity:
Ring Constraint
Mechanistic Insights into Reactivity
-
Electronic Effects : The electron-deficient pyrimidine ring directs nucleophilic attack to positions 2 and 4 .
-
Steric Effects : Bulky substituents at R<sub>2</sub> (e.g., cyclopropylmethyl) reduce rotational freedom, improving target engagement .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces ring-opening reactions.
-
Oxidative Stability : The methoxyphenyl group resists oxidation under ambient conditions.
Aplicaciones Científicas De Investigación
Case Studies
- In Vitro Studies : Research highlighted that N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibited selective cytotoxicity against various cancer cell lines, including breast and renal cancers. In particular, compounds derived from similar pyrimidine structures showed promising results in the NCI 60 human cancer cell line panel .
- In Vivo Efficacy : Animal model studies have demonstrated that this compound significantly reduced tumor sizes in xenograft models. For example, a study reported a marked decrease in tumor volume when treated with the compound compared to control groups, indicating its potential as a therapeutic agent in oncology .
N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been evaluated for its anti-inflammatory effects, particularly in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Summary
The following table summarizes the effects observed in anti-inflammatory studies:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data indicates a substantial reduction in inflammatory markers upon treatment with the compound, suggesting its potential utility in conditions characterized by inflammation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyrimidine core can enhance its potency and selectivity against specific cancer types.
Key Findings
Studies have indicated that certain substitutions at the 4-position of the pyrimidine ring significantly affect the compound's activity against cancer cell lines. For instance, derivatives with specific phenyl substitutions exhibited improved efficacy compared to their parent compounds .
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- N-(2-methoxyphenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide
Uniqueness
N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the pyrrolidin-1-yl group, in particular, can influence the compound’s pharmacokinetic and pharmacodynamic profiles.
Actividad Biológica
N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure
The chemical structure of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be represented as follows:
This structure features a pyrimidine core substituted with a methoxyphenyl group and a pyrrolidine moiety, which is crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases, particularly HPK1 (hematopoietic progenitor kinase 1). Inhibition of HPK1 has implications in various signaling pathways, including those involved in cancer and immune responses . This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Studies have shown that N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range. For instance, it showed potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 5.2 µM and 4.8 µM, respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in xenograft models of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of resistant strains of S. aureus, suggesting its utility in treating infections caused by multidrug-resistant pathogens .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
